4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride
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Overview
Description
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride is a potent, selective non-peptide oxytocin receptor agonist. It has shown potential therapeutic effects for the treatment of psychosis and schizophrenia. This compound exhibits anxiolytic-like effects, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
WAY 267464 Dihydrochloride is a potent, selective non-peptide oxytocin receptor (OTR) agonist . The primary target of this compound is the oxytocin receptor, which plays a crucial role in a variety of physiological processes, including social bonding, sexual reproduction, childbirth, and the period after childbirth .
Mode of Action
WAY 267464 Dihydrochloride binds to the oxytocin receptor, activating it . Unlike oxytocin, it displays antagonist instead of agonist activity toward the vasopressin V1a receptor . This unique mode of action allows it to elicit a wide array of physiological responses .
Biochemical Pathways
The activation of the oxytocin receptor by WAY 267464 Dihydrochloride influences several biochemical pathways. These pathways are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
WAY 267464 Dihydrochloride has been shown to cross the blood-brain barrier to a significantly greater extent than exogenously applied oxytocin . This property enhances its bioavailability in the central nervous system, allowing it to exert centrally-mediated oxytocinergic actions .
Result of Action
WAY 267464 Dihydrochloride exhibits oxytocin-like anxiolytic effects . It increases punished crossing in four-plate tests and open quadrants stay in elevated zero maze, and it also increases stress-induced hyperthermia . Similar to the antipsychotic-like effects reported for oxytocin, WAY 267464 Dihydrochloride also reverses disruption in prepulse inhibition of the acoustic startle reflex induced by either MK-801 or amphetamine .
Biochemical Analysis
Biochemical Properties
WAY 267464 Dihydrochloride plays a significant role in biochemical reactions as it interacts with the oxytocin receptor (OTR), a type of G-protein coupled receptor . The nature of these interactions is primarily agonistic, meaning that WAY 267464 Dihydrochloride binds to the OTR and activates it .
Cellular Effects
The effects of WAY 267464 Dihydrochloride on cells are primarily mediated through its interaction with the OTR. It influences cell function by modulating cell signaling pathways associated with the OTR . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of WAY 267464 Dihydrochloride involves binding to the OTR and activating it . This activation can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
WAY 267464 Dihydrochloride is involved in metabolic pathways related to the oxytocin receptor
Transport and Distribution
The transport and distribution of WAY 267464 Dihydrochloride within cells and tissues are likely mediated through its interaction with the OTR
Subcellular Localization
The subcellular localization of WAY 267464 Dihydrochloride and its effects on activity or function are likely related to its interaction with the OTR
Preparation Methods
The synthesis of 4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 4-(3,5-Dihydroxy-benzyl)-piperazine-1-carboxylic acid with 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to dihydrochloride salt: The final step involves converting the purified compound to its dihydrochloride salt form.
Chemical Reactions Analysis
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study oxytocin receptor signaling pathways.
Biology: Researchers use it to investigate the role of oxytocin receptors in various physiological processes, including social behavior and stress response.
Medicine: It has potential therapeutic applications for treating psychosis, schizophrenia, and anxiety disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting oxytocin receptors .
Comparison with Similar Compounds
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride is unique due to its selective agonist activity for the oxytocin receptor and antagonist activity for the vasopressin V1a receptor. Similar compounds include:
Oxytocin: A natural peptide hormone that acts as an agonist for the oxytocin receptor but does not exhibit antagonist activity for the vasopressin V1a receptor.
Atosiban: A non-peptide oxytocin receptor antagonist used to delay preterm labor.
Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage
Properties
IUPAC Name |
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N7O4.2ClH/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22;;/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWXMFLPMUDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432043-31-6 |
Source
|
Record name | WAY-267464 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432043316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-267464 dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA8EVK22Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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